Boiling Point Advantage Over Linear C12 γ-Lactone for High-Temperature Formulation Stability
The target branched γ-lactone exhibits a significantly lower predicted boiling point (270.7 ± 8.0 °C) compared to its closest linear analog, γ-dodecalactone (5-octyldihydrofuran-2(3H)-one), which boils at 130-132 °C under 1.5 mmHg and is estimated to boil well above 300 °C at atmospheric pressure [1]. This difference, attributed to reduced van der Waals contacts in the branched isomer, allows for more efficient distillation during purification and lower energy input in high-temperature application processes.
| Evidence Dimension | Boiling point at atmospheric pressure |
|---|---|
| Target Compound Data | 270.7 ± 8.0 °C (predicted) |
| Comparator Or Baseline | γ-Dodecalactone (straight-chain C12): >300 °C (estimated; reported 130-132 °C at 1.5 mmHg) |
| Quantified Difference | At least 30 °C lower boiling point for the target compound |
| Conditions | Predicted values computed by ACD/Labs (Molaid); comparator data from vendor specifications |
Why This Matters
Procurement decisions for high-temperature fragrance or flavor processes should consider this boiling point differential, as the target's lower volatility profile may reduce thermal degradation and evaporation losses compared to linear γ-dodecalactone.
- [1] Molaid. (n.d.). 5-(6-Methyl-2-heptanyl)dihydro-2(3H)-furanone: Boiling Point 270.7±8.0 °C (Predicted), Density 0.938±0.06 g/cm³. View Source
